

Preparing BPR1J-340 Stock Solution for Cell Culture: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the pathogenesis of acute myeloid leukemia (AML). Activating mutations in FLT3, particularly internal tandem duplications (ITD), lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. **BPR1J-340** effectively inhibits FLT3 autophosphorylation and the subsequent activation of the STAT5 signaling pathway, inducing apoptosis in cancer cells with FLT3-ITD mutations. This document provides detailed protocols for the preparation of **BPR1J-340** stock solutions for use in cell culture experiments, along with relevant technical data and experimental workflows.

Physicochemical Properties and Biological Activity

A clear understanding of the physicochemical and biological properties of **BPR1J-340** is essential for its effective application in cell-based assays.



Property	Value	Reference	
Molecular Formula	C29H34N8O3	[1]	
Molecular Weight	542.63 g/mol	[1]	
Appearance	White solid powder	[1]	
Solubility	Soluble in DMSO	[1]	
Storage (Solid)	Dry, dark at 0-4°C (short term) or -20°C (long term)	t term) [1]	
Storage (Stock Solution)	-20°C	[2][3][4][5]	

Biological Activity of BPR1J-340

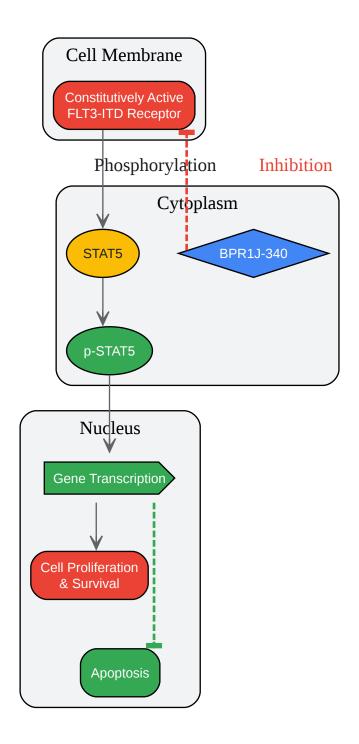
BPR1J-340 demonstrates potent inhibitory activity against FLT3 and other kinases, leading to significant anti-proliferative effects in relevant cancer cell lines.

Assay Type	Cell Line / Target	IC50 / GC50	Reference
Biochemical Kinase Assay	FLT3	~25 nM	[6][7]
Cellular Proliferation Assay	MOLM-13 (FLT3- ITD+)	~5 nM	[6][7]
Cellular Proliferation Assay	MV4;11 (FLT3-ITD+)	~5 nM	[6][7]
FLT3 Phosphorylation Inhibition	MV4;11 (FLT3-ITD+)	~1 nM	[6][7][8]
STAT5 Phosphorylation Inhibition	MV4;11 (FLT3-ITD+)	~1 nM	[6][7][8]

Signaling Pathway of BPR1J-340 Inhibition



BPR1J-340 exerts its therapeutic effect by targeting the constitutively active FLT3 receptor in cancer cells, thereby inhibiting downstream pro-survival signaling.



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Caption: **BPR1J-340** inhibits the constitutively active FLT3-ITD receptor, blocking STAT5 phosphorylation and downstream signaling, leading to decreased cell proliferation and



increased apoptosis.

Experimental Protocols Preparation of BPR1J-340 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **BPR1J-340** in dimethyl sulfoxide (DMSO).

Materials:

- **BPR1J-340** powder (MW = 542.63 g/mol)
- Dimethyl sulfoxide (DMSO), cell culture grade, sterile
- Sterile, amber microcentrifuge tubes or cryovials
- Vortex mixer
- Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips

Procedure:

- Calculate the required mass of BPR1J-340:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (mg) = 10 mmol/L * 1 mL * 542.63 g/mol / 1000 = 5.4263 mg
- Weighing the **BPR1J-340**:
 - In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of **BPR1J-340** powder into a sterile microcentrifuge tube.
- Solubilization:



Add the desired volume of sterile DMSO to the tube containing the BPR1J-340 powder.
 For 1 mL of stock solution, add 1 mL of DMSO.

· Mixing:

Vortex the solution thoroughly until the BPR1J-340 powder is completely dissolved. Gentle
warming in a 37°C water bath can aid dissolution if necessary.[3] Visually inspect the
solution to ensure there are no visible particles.

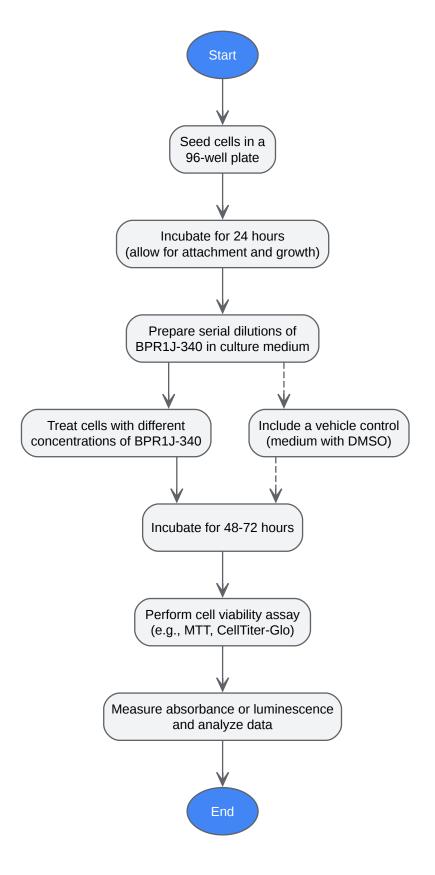
Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.[2][5]
- Store the aliquots at -20°C for long-term storage.[2][4][5] When stored properly, the stock solution should be stable for several months to years.

Experimental Workflow: Cell Viability Assay

This workflow outlines the general steps for assessing the effect of **BPR1J-340** on the viability of a cancer cell line (e.g., MOLM-13 or MV4;11).





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Caption: A typical workflow for a cell viability experiment to determine the efficacy of **BPR1J-340**.

Detailed Protocol for Cell Viability Assay:

- Cell Seeding:
 - Seed the desired cancer cell line (e.g., MOLM-13 or MV4;11) into a 96-well plate at a predetermined density to ensure logarithmic growth during the treatment period.
- Cell Adherence/Recovery:
 - Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to adhere (for adherent cells) and enter a stable growth phase.
- · Preparation of Working Solutions:
 - On the day of treatment, thaw an aliquot of the 10 mM BPR1J-340 stock solution.
 - Prepare a series of serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).
 [3]

Cell Treatment:

- Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of BPR1J-340.
- Include wells that are treated with medium containing the same concentration of DMSO as the highest BPR1J-340 concentration to serve as a vehicle control.
- Incubation:
 - Incubate the treated cells for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Cell Viability Assessment:



- At the end of the incubation period, assess cell viability using a suitable method such as the MTT assay or a luminescence-based assay like CellTiter-Glo. Follow the manufacturer's protocol for the chosen assay.
- Data Analysis:
 - Measure the absorbance or luminescence according to the assay protocol.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the logarithm of the BPR1J-340 concentration to generate a
 dose-response curve and determine the GC₅₀ (half-maximal growth inhibitory
 concentration) value.

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling BPR1J-340 and DMSO.
- Handle the BPR1J-340 powder in a chemical fume hood to avoid inhalation.
- Consult the Safety Data Sheet (SDS) for BPR1J-340 for detailed safety and handling information.
- Dispose of all waste materials according to institutional and local regulations.

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